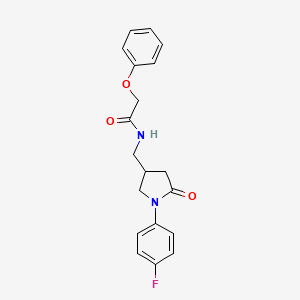

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide

Description

N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group at the 1-position and a phenoxyacetamide moiety attached via a methylene bridge at the 3-position. The pyrrolidinone ring introduces conformational rigidity, while the fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c20-15-6-8-16(9-7-15)22-12-14(10-19(22)24)11-21-18(23)13-25-17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWIYCTZMZGTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may require the use of a fluorinated aromatic compound and a strong nucleophile.

Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with phenoxyacetic acid or its derivatives. This reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be grouped based on shared motifs: phenoxyacetamide derivatives, fluorophenyl-containing molecules, and pyrrolidinone-based scaffolds. Below is a comparative analysis:

Table 1: Structural Comparison of N-((1-(4-Fluorophenyl)-5-Oxopyrrolidin-3-yl)methyl)-2-Phenoxyacetamide and Analogs

Key Observations:

Pyrrolidinone vs.

Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenyl group in the target compound offers a balance of lipophilicity and electronic effects, contrasting with the 2,6-dimethylphenoxy group in m, n, o (steric hindrance) and the methoxyphenyl group in ECHEMI’s compound (electron-donating effects) .

Acetamide Linkages: The phenoxyacetamide in the target compound provides a hydrogen-bond donor/acceptor pair, whereas the thioacetamide in ECHEMI’s analog may enhance oxidative stability but reduce polarity .

Implications of Structural Differences on Pharmacological Properties

- Metabolic Stability: Fluorine in the target compound and 1227207-29-5 likely reduces susceptibility to cytochrome P450 oxidation compared to non-fluorinated analogs.

- Solubility: The pyrrolidinone core and phenoxyacetamide may confer moderate aqueous solubility, whereas bulky substituents in m, n, o and ECHEMI’s pyrimidoindole could limit solubility.

- Target Selectivity: The rigid pyrrolidinone scaffold may favor interactions with structured binding pockets (e.g., kinases or GPCRs), while benzothiophene-pyridazine hybrids might target nucleic acid-binding proteins.

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a synthetic organic compound that has attracted considerable interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 336.39 g/mol. The compound features a pyrrolidinone ring, a 4-fluorophenyl group, and a phenoxyacetamide moiety, contributing to its biological activity.

This compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, particularly those associated with neurological disorders and inflammation.

- Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter systems.

- Cell Cycle Regulation : Preliminary studies suggest that it could influence cell cycle progression and apoptosis in cancer cells.

Anticancer Activity

Recent studies have reported that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis via caspase activation and disruption of mitochondrial function .

Neurological Effects

The compound has been investigated for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter levels, thereby influencing conditions such as anxiety and depression. This modulation could be due to its interaction with serotonin and dopamine receptors.

Case Studies

- Cytotoxicity Studies : In a comparative study, this compound was tested alongside other compounds for cytotoxic effects on HT-1080 fibrosarcoma cells. Results indicated an IC50 value of 19.56 µM, demonstrating significant growth inhibition compared to control groups .

- Molecular Docking Studies : Molecular docking simulations have suggested that the compound forms stable complexes with target proteins involved in apoptosis pathways, enhancing its potential as an anticancer agent .

Data Tables

| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HT-1080 | 19.56 | Apoptosis induction via caspase activation |

| Neuroprotective Effects | Neuroblastoma Cells | Not specified | Modulation of neurotransmitter levels |

Q & A

Q. What are the established synthetic routes for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves:

- Step 1: Formation of the pyrrolidin-5-one core via cyclization of a substituted γ-aminobutyric acid derivative under acidic conditions.

- Step 2: Introduction of the 4-fluorophenyl group via nucleophilic substitution or palladium-catalyzed coupling.

- Step 3: Coupling the pyrrolidinone intermediate with 2-phenoxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Q. Optimization Tips :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to enhance aryl group attachment efficiency.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Table 1: Comparison of Synthetic Approaches

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | H₂SO₄, reflux, 4h | 65 | 92% | |

| Fluorophenyl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78 | 95% | |

| Amide Bond Formation | EDC, HOBt, DCM, RT | 85 | 98% |

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are critical?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic peaks: δ 7.3–7.5 ppm (fluorophenyl aromatic protons), δ 4.2–4.5 ppm (CH₂ adjacent to amide), δ 3.8–4.0 ppm (pyrrolidinone methylene).

- ¹³C NMR : Confirm carbonyl groups (C=O at ~170–175 ppm) and fluorophenyl carbons (C-F coupling observed as split peaks).

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 357.1 (calculated for C₂₀H₁₉FN₂O₃).

- Infrared (IR) Spectroscopy : Stretching bands for amide (1650–1680 cm⁻¹) and ketone (1720 cm⁻¹).

- X-ray Crystallography : Resolve stereochemistry and bond angles (critical for SAR studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Answer: Common contradictions and solutions:

- Impurity Signals in NMR :

- Cause : Residual solvents or unreacted intermediates.

- Solution : Repeat purification via preparative HPLC (C18 column, acetonitrile/water gradient) .

- Discrepancies in Crystallographic vs. NMR Data :

- Cause : Dynamic effects in solution (e.g., conformational flexibility of the pyrrolidinone ring).

- Solution : Perform variable-temperature NMR or DFT calculations to model preferred conformers .

- Unexpected MS Fragments :

- Cause : In-source decay or adduct formation.

- Solution : Use high-resolution MS (HRMS) and compare with simulated isotopic patterns .

Q. What methodologies are recommended for evaluating the compound’s interaction with biological targets?

Answer:

- Molecular Docking :

- Use AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). Parameterize the fluorophenyl group for halogen-bonding interactions. Validate with free-energy perturbation (FEP) calculations .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., kinase glo) at varying ATP concentrations.

- Receptor Binding : Radioligand displacement assays using ³H-labeled antagonists. Correct for nonspecific binding with excess cold ligand .

- Pharmacokinetics :

- Assess metabolic stability using liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

Answer:

- Flow Chemistry : Implement continuous-flow reactors for precise control of exothermic steps (e.g., cyclization). Achieve >90% yield with residence times <10 minutes .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design revealed that increasing Pd catalyst from 2% to 5% improves coupling yields by 15% without side products .

- In-Line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and trigger termination at completion .

Q. What strategies mitigate instability of the pyrrolidinone ring under physiological conditions?

Answer:

- pH Stabilization : Buffer solutions (pH 6.5–7.4) reduce keto-enol tautomerization.

- Prodrug Design : Mask the ketone as a ketal or oxime derivative to enhance stability in plasma.

- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis .

Q. How can researchers design SAR studies to explore the role of the fluorophenyl group?

Answer:

- Analog Synthesis : Replace 4-fluorophenyl with 4-chlorophenyl (see ), 4-methylphenyl, or hydrogen. Compare logP (HPLC) and binding affinity.

- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields. The fluorine atom’s electronegativity enhances dipole interactions in hydrophobic pockets .

- Thermodynamic Profiling : Use ITC (Isothermal Titration Calorimetry) to quantify enthalpy/entropy contributions of fluorine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.